Hypotensive Potency Ranking in Anesthetized Normotensive Dogs — Germerine vs. Six Veratrum Alkaloids
In a standardized anesthetized normotensive dog model, germerine demonstrated an equi-hypotensive potency of 5.3 relative to the Veriloid reference standard (= 1). This placed germerine at an intermediate position among the germine ester alkaloids: it was 2.2-fold less potent than germitrine (11) and 1.6-fold less potent than neogermitrine (8.7), but 1.1-fold more potent than protoveratrine (4.7), 2.2-fold more potent than its closest structural analog germidine (2.4), and approximately 10.6-fold more potent than veratridine (0.5) [1]. The assay endpoint was the dose required to produce a 32% fall in mean arterial pressure.
| Evidence Dimension | Equi-hypotensive dose potency (relative to Veriloid = 1) at 32% MAP reduction |
|---|---|
| Target Compound Data | Germerine: 5.3 |
| Comparator Or Baseline | Germitrine: 11; Neogermitrine: 8.7; Protoveratrine: 4.7; Germidine: 2.4; Veratridine: 0.5; Veratramine: 0.03; Germine: too weak to quantify |
| Quantified Difference | Germerine is 2.2× more potent than germidine; 10.6× more potent than veratridine; 0.48× the potency of germitrine |
| Conditions | Anesthetized normotensive dogs; intravenous administration; equi-hypotensive dose determined at 32% reduction of mean arterial pressure; reference standard: Veriloid powder from Veratrum viride |
Why This Matters
For researchers requiring a Veratrum alkaloid with intermediate hypotensive potency — stronger than veratridine or germidine but without the extreme potency (and associated toxicity) of germitrine — germerine occupies a therapeutically distinguishable potency window within the class.
- [1] Maison GL, Gotz E, Stutzman JW. Relative hypotensive activity of certain veratrum alkaloids. Journal of Pharmacology and Experimental Therapeutics. 1951;103(1):74-78. PMID: 14881070. View Source
